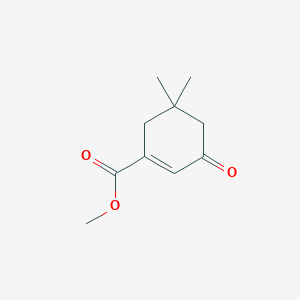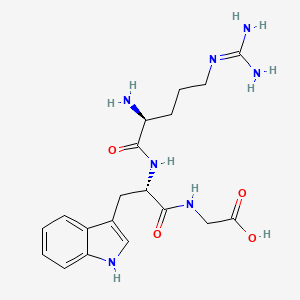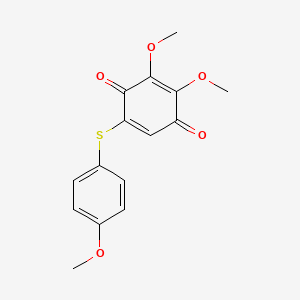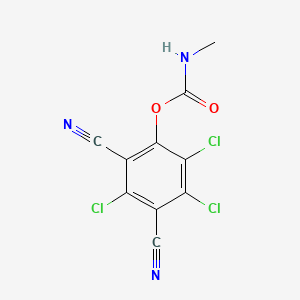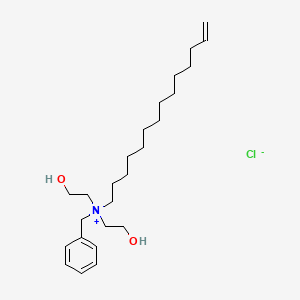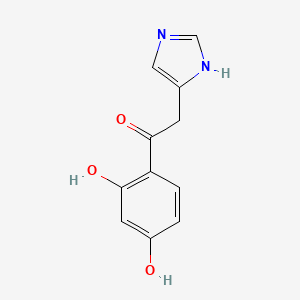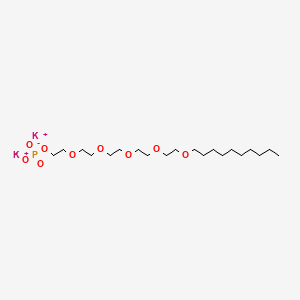![molecular formula C8H20NO3PS B14472481 Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate CAS No. 72397-77-4](/img/structure/B14472481.png)
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group, an amino group, and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and a methylsulfanyl-containing compound. One common method is the hydrophosphonylation of imines, where diethyl phosphite reacts with an imine derived from 3-(methylsulfanyl)propylamine under mild conditions . The reaction is usually catalyzed by a base such as triethylamine and conducted at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrophosphonylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphonate group can be reduced to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: N-alkylated derivatives.
Aplicaciones Científicas De Investigación
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in amino acid metabolism.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate involves its interaction with molecular targets such as enzymes involved in amino acid metabolism. The compound can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various physiological effects, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Aminomethylphosphonic acid: A simpler analog with similar enzyme inhibitory properties.
Glyphosate: A widely used herbicide with a phosphonate group.
Uniqueness
Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
72397-77-4 |
|---|---|
Fórmula molecular |
C8H20NO3PS |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C8H20NO3PS/c1-4-11-13(10,12-5-2)8(9)6-7-14-3/h8H,4-7,9H2,1-3H3 |
Clave InChI |
ZPIAWAWHXSYEHR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CCSC)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




